Fluorene-1-carboxylic acid
Overview
Description
Fluorene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36445. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure Analysis : Blackburn, Dobson, and Gerkin (1996) examined the molecular structure of fluorene-1-carboxylic acid, noting its cyclic dimer hydrogen bonding and the similarities in the fluorene core to fluorene itself (Blackburn, Dobson, & Gerkin, 1996).
Scintillation Solutes : Barnett et al. (1960) prepared fluorene-2-carboxylic acid for evaluating its scintillation characteristics in liquid scintillators, showing its effectiveness as a primary solute (Barnett, Daub, Hayes, & Ott, 1960).
Plant Growth Regulation : Schneider et al. (1965) discovered the substantial impact of fluorene-9-carboxylic acids on plant growth and development, highlighting their unique action as plant growth regulators (Schneider, Erdmann, Lust, Mohr, & Niethammer, 1965).
Electronic Structure Studies : Song et al. (2009) investigated the electronic properties of this compound adsorbed on Cu(110), studying molecular orbitals and charge redistribution (Song, Mao, Guan, Dou, Zhang, Li, He, Hofmann, & Bao, 2009).
Chiral Structure Adsorption : In 2008, Song et al. studied the adsorption of this compound molecules on Cu(110) surface, revealing its chiral properties and favorable adsorption sites (Song, Dou, Huang, Li, He, Bao, Chen, & Zhou, 2008).
Intramolecular Hydrogen Bonding : Coté, Lalancette, and Thompson (1996) researched 9-oxo-9H-fluorene-1-carboxylic acid, focusing on its planar conformation and internal hydrogen bonding (Coté, Lalancette, & Thompson, 1996).
Toxicity Studies : Kim et al. (2020) examined the acute toxicities of fluorene and its derivatives on zebrafish embryos, identifying the developmental toxicities of this compound (Kim, Lee, Jeon, Kim, Kim, Choi, & Lee, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Fluorene-1-carboxylic acid has potential applications in various domains. It is an important constituent in material, medical, and chemical sciences . It shows various biological activities like antibiotics, anticancer, antiviral, and neuromodulatory, etc . Future research may focus on the development of more efficient synthesis protocols and the exploration of its applications in different fields .
Properties
IUPAC Name |
9H-fluorene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXFGUCAUTOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211830 | |
Record name | Fluorene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Fluorene-1-carboxylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10164 | |
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CAS No. |
6276-03-5 | |
Record name | 9H-Fluorene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6276-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorene-1-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluorene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLUORENE-1-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO792VD660 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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